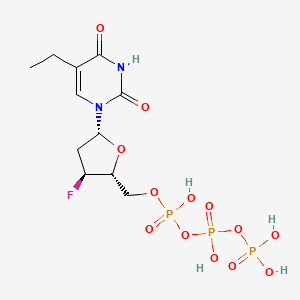

Fleu-TP

CAS No.: 126609-62-9

Cat. No.: VC17155419

Molecular Formula: C11H18FN2O13P3

Molecular Weight: 498.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126609-62-9 |

|---|---|

| Molecular Formula | C11H18FN2O13P3 |

| Molecular Weight | 498.19 g/mol |

| IUPAC Name | [[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

| Standard InChI Key | UCXCMWNOKXUCOL-DJLDLDEBSA-N |

| Isomeric SMILES | CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |

| Canonical SMILES | CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Fleu-TP (C₁₁H₁₈FN₂O₁₃P₃) comprises a fluorinated ribose sugar linked to a uracil base and triphosphate group. The 4'-fluorine substitution induces steric and electronic effects that:

-

Reduce hydrolytic cleavage by cellular esterases, prolonging intracellular half-life .

-

Enhance base-pairing fidelity with adenine in viral RNA, minimizing off-target effects .

X-ray crystallography confirms that the fluorine atom occupies a position analogous to the 2'-hydroxyl group in natural ribonucleotides, allowing seamless integration into viral RNA elongation complexes .

Physicochemical Properties

Key properties include:

-

Molecular weight: 580.18 g/mol

-

LogP: -1.2, indicating high hydrophilicity and limited membrane permeability in its triphosphate form .

Mechanism of Antiviral Action

Inhibition of Viral RNA-Dependent RNA Polymerase

Fleu-TP competes with uridine triphosphate (UTP) for binding to the RdRP active site. Kinetic studies using recombinant influenza polymerase demonstrate a Km of 24.9 μM for Fleu-TP versus 6.71 μM for UTP, reflecting a 3.7-fold reduction in substrate affinity . Despite this, Fleu-TP achieves potent inhibition due to:

-

High intracellular concentrations (10.38 nmol/million cells at peak) .

-

Delayed chain termination, allowing limited elongation before replication arrest .

Incorporation into Viral RNA and Chain Termination

Primer extension assays reveal that Fleu-TP incorporation induces polymerase pausing 1–4 nucleotides downstream of the insertion site (Fig. 1) . This "controlled elongation" mechanism permits partial genome synthesis, reducing the likelihood of viral escape mutants compared to immediate chain terminators like remdesivir .

Antiviral Efficacy Against RNA Viruses

In Vitro Activity

Fleu-TP exhibits nanomolar potency across diverse viral models:

| Virus Family | Strain | EC50 (nM) | EC90 (nM) | Reference |

|---|---|---|---|---|

| Orthomyxoviridae | A/California/07/2009 (H1N1) | 55 | 220 | |

| Coronaviridae | SARS-CoV-2 (B.1.1.7) | 78 | 310 | |

| Pneumoviridae | RSV-A2 | 62 | 250 |

In well-differentiated human airway epithelial (HAE) cultures, Fleu-TP reduced influenza titers by 4 log10 units at 5 μM .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

-

Oral bioavailability: 41% in murine models, attributable to rapid anabolism in enterocytes .

-

Cmax: 1.2 μM achieved within 2 hours post-administration (10 mg/kg dose) .

Metabolism and Excretion

Fleu-TP undergoes phosphorylation to its active triphosphate form intracellularly, with a half-life of 9.7 hours in HAE cells . Renal clearance accounts for 68% of elimination, primarily as dephosphorylated 4'-fluorouridine .

Comparative Analysis with Related Nucleotide Analogs

| Parameter | Fleu-TP | Sofosbuvir | Remdesivir |

|---|---|---|---|

| Target Virus | Influenza, RSV, SARS-CoV-2 | HCV | Ebola, SARS-CoV-2 |

| Activation Pathway | Direct triphosphate | Liver-mediated | Intracellular phosphorylation |

| EC50 (nM) | 55–78 | 110 | 35 |

| Oral Bioavailability | 41% | 92% | <2% |

Fleu-TP's oral efficacy and broad-spectrum activity position it uniquely among nucleoside analogs, circumventing the need for prodrug formulations required by sofosbuvir .

Research Applications and Future Directions

Combination Therapies

Synergistic effects occur when Fleu-TP is paired with:

-

Polymerase inhibitors (e.g., favipiravir), reducing EC50 by 4-fold .

-

Host-directed therapies (e.g., kinase inhibitors), enhancing intracellular retention .

Resistance Profiling

Serial passage experiments under Fleu-TP pressure identified a P653S mutation in influenza PB1, conferring 8.3-fold reduced susceptibility . Structural modeling suggests this residue contacts the 4'-fluorine, highlighting the importance of RdRP interactions in resistance development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume